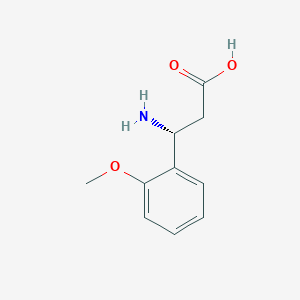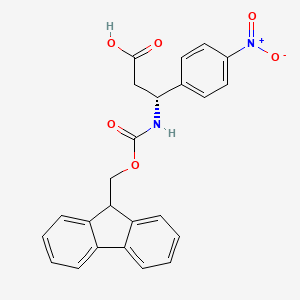
3-オキソ-2,3-ジヒドロピリダジン-4-カルボキサミド
概要
説明
3-Oxo-2,3-dihydropyridazine-4-carboxamide is a heterocyclic compound with the molecular formula C5H5N3O2 It is characterized by a pyridazine ring, which is a six-membered ring containing two adjacent nitrogen atoms
科学的研究の応用
3-Oxo-2,3-dihydropyridazine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists.
Industry: The compound is used in the synthesis of agrochemicals and other industrial chemicals.
作用機序
Target of Action
3-Oxo-2,3-dihydropyridazine-4-carboxamide primarily targets specific enzymes involved in cellular metabolic processes. These enzymes play crucial roles in regulating various biochemical pathways, including those related to cell growth and proliferation. By interacting with these enzymes, 3-Oxo-2,3-dihydropyridazine-4-carboxamide can modulate their activity, leading to significant changes in cellular functions .
Mode of Action
The mode of action of 3-Oxo-2,3-dihydropyridazine-4-carboxamide involves binding to the active sites of its target enzymes. This binding inhibits the normal function of these enzymes, preventing them from catalyzing their respective biochemical reactions. As a result, the metabolic processes that depend on these enzymes are disrupted, leading to altered cellular activities. The specific interaction between 3-Oxo-2,3-dihydropyridazine-4-carboxamide and its targets is crucial for its therapeutic effects .
Biochemical Pathways
3-Oxo-2,3-dihydropyridazine-4-carboxamide affects several biochemical pathways, particularly those involved in nucleotide synthesis and energy metabolism. By inhibiting key enzymes in these pathways, the compound can reduce the availability of essential nucleotides and energy molecules, which are necessary for cell division and growth. This disruption can lead to decreased proliferation of rapidly dividing cells, making 3-Oxo-2,3-dihydropyridazine-4-carboxamide a potential candidate for cancer treatment .
Pharmacokinetics
The pharmacokinetics of 3-Oxo-2,3-dihydropyridazine-4-carboxamide involve its absorption, distribution, metabolism, and excretion (ADME) properties. The compound is absorbed into the bloodstream after administration and is distributed to various tissues, including the target sites. It undergoes metabolic transformation in the liver, where it is converted into active metabolites. These metabolites are then excreted primarily through the kidneys. The bioavailability of 3-Oxo-2,3-dihydropyridazine-4-carboxamide is influenced by its ADME properties, which determine its therapeutic efficacy .
Result of Action
The molecular and cellular effects of 3-Oxo-2,3-dihydropyridazine-4-carboxamide’s action include inhibition of cell proliferation, induction of apoptosis (programmed cell death), and suppression of tumor growth. By targeting specific enzymes and disrupting key metabolic pathways, the compound can effectively reduce the viability of cancer cells. These effects make 3-Oxo-2,3-dihydropyridazine-4-carboxamide a promising agent for cancer therapy .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 3-Oxo-2,3-dihydropyridazine-4-carboxamide. For instance, the compound’s stability may be affected by extreme pH levels, which can lead to its degradation. Additionally, interactions with other drugs or biomolecules can alter its binding affinity to target enzymes, impacting its therapeutic effectiveness. Understanding these environmental influences is crucial for optimizing the use of 3-Oxo-2,3-dihydropyridazine-4-carboxamide in clinical settings .
生化学分析
Biochemical Properties
3-Oxo-2,3-dihydropyridazine-4-carboxamide plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with xanthine oxidase, where derivatives of 3-Oxo-2,3-dihydropyridazine-4-carboxamide have been shown to act as inhibitors . This interaction is significant as xanthine oxidase is involved in the oxidative metabolism of purines, and its inhibition can have therapeutic implications.
Cellular Effects
3-Oxo-2,3-dihydropyridazine-4-carboxamide influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, it acts as an antagonist to the aryl hydrocarbon receptor (AHR), which plays a role in the regulation of various cellular processes, including cell proliferation and immune responses . By inhibiting AHR, 3-Oxo-2,3-dihydropyridazine-4-carboxamide can modulate gene expression and impact cellular metabolism.
Molecular Mechanism
The molecular mechanism of 3-Oxo-2,3-dihydropyridazine-4-carboxamide involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. As an AHR antagonist, it binds to the receptor and inhibits its activity, leading to changes in the expression of AHR-regulated genes . Additionally, its role as a xanthine oxidase inhibitor involves binding to the enzyme’s active site, preventing the oxidation of purines .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Oxo-2,3-dihydropyridazine-4-carboxamide can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound remains stable under specific storage conditions, such as refrigeration . Long-term studies have shown that its effects on cellular function can persist, with sustained inhibition of target enzymes and receptors.
Dosage Effects in Animal Models
The effects of 3-Oxo-2,3-dihydropyridazine-4-carboxamide vary with different dosages in animal models. Studies have shown that at lower doses, the compound effectively inhibits target enzymes and receptors without causing significant toxicity. At higher doses, toxic or adverse effects may be observed . It is crucial to determine the optimal dosage to achieve therapeutic effects while minimizing toxicity.
Metabolic Pathways
3-Oxo-2,3-dihydropyridazine-4-carboxamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, its inhibition of xanthine oxidase affects the oxidative metabolism of purines . Additionally, its interaction with AHR influences metabolic pathways regulated by this receptor .
Transport and Distribution
The transport and distribution of 3-Oxo-2,3-dihydropyridazine-4-carboxamide within cells and tissues are mediated by specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation. Studies have shown that the compound can be effectively transported to target tissues, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of 3-Oxo-2,3-dihydropyridazine-4-carboxamide is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence its interactions with biomolecules and its overall biochemical effects .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-2,3-dihydropyridazine-4-carboxamide typically involves the reaction of hydrazine derivatives with diketones or keto acids. One common method involves the condensation of cyanoacetyl hydrazide with substituted benzil in the presence of a catalyst such as Ce0.94Ca0.05Sr0.01O1.94 (CCSO) at 110°C for 24 minutes . This method is efficient and yields high purity products.
Industrial Production Methods
Industrial production of 3-Oxo-2,3-dihydropyridazine-4-carboxamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of recyclable catalysts and solvent-free conditions can make the process more environmentally friendly.
化学反応の分析
Types of Reactions
3-Oxo-2,3-dihydropyridazine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives.
Reduction: Reduction reactions can convert the compound into dihydropyridazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides and aryl halides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
類似化合物との比較
Similar Compounds
3-Oxo-2,3-dihydropyridazine-4-carboxylic acid: This compound is similar in structure but contains a carboxylic acid group instead of a carboxamide group.
2-Heteroaryl-3-oxo-2,3-dihydropyridazine-4-carboxamide: This compound has additional heteroaryl substituents, which can enhance its biological activity.
Uniqueness
3-Oxo-2,3-dihydropyridazine-4-carboxamide is unique due to its specific substitution pattern and the presence of both keto and carboxamide functional groups. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research fields.
特性
IUPAC Name |
6-oxo-1H-pyridazine-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O2/c6-4(9)3-1-2-7-8-5(3)10/h1-2H,(H2,6,9)(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHCAZQRACAKDHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NN=C1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20175502 | |
| Record name | 4-Pyridazinecarboxamide, 2,3-dihydro-3-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20175502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2125-92-0 | |
| Record name | 4-Pyridazinecarboxamide, 2,3-dihydro-3-oxo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002125920 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Pyridazinecarboxamide, 2,3-dihydro-3-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20175502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do these compounds interact with MET kinase and what are the downstream effects of this interaction?
A: While the provided research articles don't delve into the specific binding interactions between these compounds and MET kinase, they highlight that these molecules act as MET kinase inhibitors. [, ] MET kinase, often overactive in various cancers, plays a crucial role in tumor cell growth, survival, and metastasis. By inhibiting MET kinase activity, these compounds aim to disrupt these oncogenic signaling pathways, ultimately leading to tumor growth inhibition. [] Further research is needed to elucidate the precise binding mechanisms and downstream signaling consequences of this interaction.
Q2: What is the impact of structural modifications on the activity and selectivity of 3-Oxo-2,3-dihydropyridazine-4-carboxamide derivatives as MET kinase inhibitors?
A: The research highlights the significance of chirality in influencing the pharmacological profile of these compounds. In the case of N-(4-(3-(1-ethyl-3,3-difluoropiperidin-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide, the R-enantiomer demonstrated a more favorable toxicity profile in preclinical studies compared to the S-enantiomer. [] This difference emphasizes the importance of stereoselectivity in drug development, where even subtle structural changes can significantly impact the drug's efficacy and safety.
Q3: What preclinical data is available on the pharmacokinetics and pharmacodynamics of these compounds?
A: The research provides detailed preclinical pharmacokinetic profiles for several 3-Oxo-2,3-dihydropyridazine-4-carboxamide derivatives. For instance, N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide (GNE-A) exhibited low plasma clearance in mice and dogs, moderate clearance in rats and monkeys, and favorable oral bioavailability across species. [] Pharmacokinetic-pharmacodynamic modeling in mice bearing MET-amplified tumors allowed for the projection of human dose estimates for tumor growth inhibition. [] These findings highlight the importance of comprehensive preclinical pharmacokinetic and pharmacodynamic studies in guiding the development and optimization of novel drug candidates.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


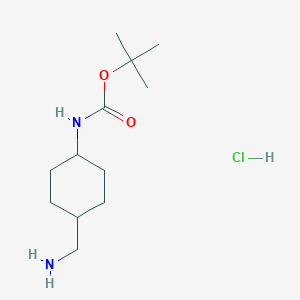
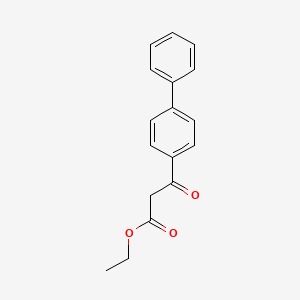

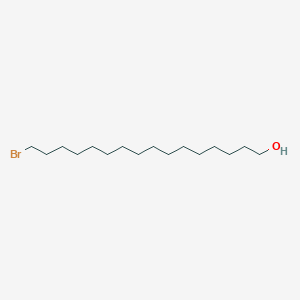
![4'-Methoxy-[1,1'-biphenyl]-3-amine](/img/structure/B1586840.png)


![1H-[1,2,4]Triazole-3-carboxylic acid hydrazide](/img/structure/B1586846.png)



